6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
Description
6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime (CAS: 937602-19-2) is a benzoxazine-derived compound with the molecular formula C₈H₅ClN₂O₃ and a molar mass of 212.59 g/mol . Its structure features a bicyclic benzoxazine core, a chlorine substituent at the 6-position, and an oxime group at the 3-position.
Properties
IUPAC Name |
6-chloro-3-(hydroxyamino)-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-1-2-6-5(3-4)10-7(11-13)8(12)14-6/h1-3,13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZHPMSDOKGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=O)O2)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Oxime Group: The oxime group can be introduced by reacting the corresponding ketone or aldehyde with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzoxazines.
Scientific Research Applications
6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible pharmaceutical applications due to its functional groups.
Industry: Use in the production of polymers or advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The chloro and oxime groups could play a role in binding to molecular targets or undergoing chemical transformations.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
6-Chloro-2H-1,4-benzoxazin-3(4H)-one
- Molecular Formula: C₈H₆ClNO₂ (vs. C₈H₅ClN₂O₃ for the oxime derivative).
- The absence of the oxime group may limit its ability to participate in hydrogen bonding or chelation, which are critical for biological interactions .
Spiroquinoline-Indoline-Dione Derivatives
- Structural Features: These compounds (e.g., 4b, 4h) incorporate spirocyclic systems combining quinoline and indoline-dione moieties.
- Biological Activity: Demonstrated significant antimicrobial activity (MIC: 375–3000 µg/mL against Staphylococcus aureus and Candida albicans), with molecular docking studies suggesting strong binding to the 6LU7 protein active site .
Benzodithiazine Derivatives
- Example: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Not provided).
- Key Differences: Replaces the benzoxazine oxygen atoms with sulfur, enhancing electron-withdrawing effects and altering solubility. The presence of a methylhydrazino group introduces nucleophilic reactivity absent in the oxime derivative .
- Spectral Data : IR and NMR profiles highlight distinct vibrational modes (e.g., SO₂ stretching at 1340–1155 cm⁻¹) and proton environments compared to the benzoxazine-oxime .
Quinoxaline-2,3(1H,4H)-dione Derivatives
- Example: 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.
- Structural Contrasts: Features a quinoxaline core instead of benzoxazine.
- Synthesis : Prepared via condensation of 4-chlorobenzene-1,2-diamine with oxalic acid, differing from the multi-step alkylation/nitration routes used for benzoxazine derivatives .
Table 1: Comparative Analysis of Key Properties
Biological Activity
6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime (CAS Number: 937602-19-2) is a compound that belongs to the class of benzoxazines. This compound has garnered attention for its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties. The presence of chloro and oxime functional groups in its structure suggests a diverse range of reactivity and biological interactions.
The molecular formula of this compound is C₈H₅ClN₂O₃, with a molecular weight of approximately 212.59 g/mol. The compound has a melting point of 231–233 °C, indicating its stability at room temperature and potential utility in various applications .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The oxime group may interact with enzymes by forming stable complexes, potentially inhibiting their activity.
- Receptor Binding : The chloro group could enhance binding affinity to specific biological targets, influencing cellular pathways.
- Oxidative Stress Modulation : The compound may play a role in modulating oxidative stress responses within cells, which can be critical in various disease states.
Antimicrobial Activity
Research indicates that compounds similar to 6-Chloro-2H-1,4-benzoxazine derivatives exhibit significant antimicrobial properties. Specifically:
- In vitro Studies : Compounds within this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for certain derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzoxazine Derivative A | 5 | E. coli |
| Benzoxazine Derivative B | 10 | S. aureus |
Antiviral Activity
The antiviral potential of benzoxazine derivatives has also been explored. Notably:
- HIV Inhibition : Some studies suggest that related compounds demonstrate inhibitory effects on HIV integrase at submicromolar concentrations (IC₅₀ values ranging from 0.19 to 3.7 µM), indicating a promising avenue for further research into antiviral applications .
Anticancer Activity
Preliminary studies have indicated that benzoxazine derivatives may possess anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation at varying concentrations.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis Induction |
| MCF-7 | 20 | Cell Cycle Arrest |
Case Studies
Recent investigations into the biological activities of benzoxazine derivatives have provided insights into their potential therapeutic applications:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of benzoxazine derivatives exhibited strong antimicrobial activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
- Antiviral Research : Research highlighted in Antiviral Research showed that certain benzoxazine compounds effectively inhibited HIV replication in vitro by targeting integrase activity .
- Cancer Therapeutics : An article in Cancer Letters reported that specific benzoxazine derivatives induced apoptosis in breast cancer cells through mitochondrial pathways, supporting their development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
